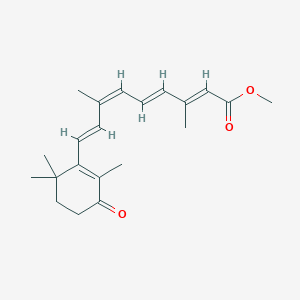

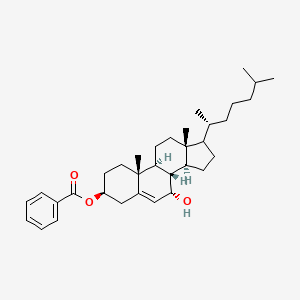

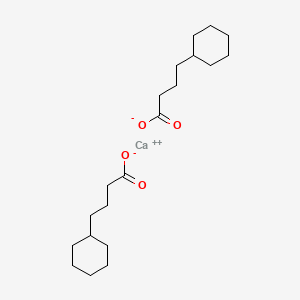

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone (2-ABDL) is a synthetic molecule that has been studied for its potential applications in the field of biochemistry and physiology. 2-ABDL has been shown to have a wide range of potential applications in the fields of drug design, drug delivery, and medical diagnostics.

科学的研究の応用

Inhibition of Human OGA and HexB Enzymes

Specific Scientific Field

Biochemistry and Pharmacology

Summary of the Application

This compound has been used in the synthesis of sulfonylhydrazones, which have been evaluated as inhibitors of human O-linked β-N-acetylglucosaminidase (hOGA, GH84) and human lysosomal hexosaminidases (hHexA and hHexB, GH20) enzymes . These enzymes are pharmacologically relevant in several diseases such as neurodegenerative and cardiovascular disorders, type 2 diabetes, and cancer .

Methods of Application or Experimental Procedures

The synthetic sequence involved condensation of N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine with arenesulfonylhydrazines, followed by MnO2 oxidation to the corresponding glucono-1,5-lactone sulfonylhydrazones . Removal of the O-acetyl protecting groups by NH3/MeOH furnished the test compounds .

Results or Outcomes

Evaluation of these compounds by enzyme kinetic methods against hOGA and hHexB revealed potent nanomolar competitive inhibition of both enzymes, with no significant selectivity towards either . The most efficient inhibitor of hOGA was 2-acetamido-2-deoxy-D-glucono-1,5-lactone 1-naphthalenesulfonylhydrazone (5f, Ki = 27 nM). This compound had a Ki of 6.8 nM towards hHexB .

Antitubercular and Antibacterial Activities

Specific Scientific Field

Pharmacology and Microbiology

Summary of the Application

With its unique chemical properties, it demonstrates efficacy in combating bacterial infections by targeting specific resistant strains .

Methods of Application or Experimental Procedures

Phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group gave previously unknown triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl phosphonate, and successive treatment of the latter with decan-1-ol and aqueous iodine afforded triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl phosphate .

Results or Outcomes

Its mechanism of action involves inhibiting key enzymes essential for bacterial survival, making it a promising candidate for tackling drug-resistant pathogens .

Synthesis of Fmoc-Serine and Fmoc-Threonine Glycosides

Specific Scientific Field

Biochemistry and Organic Chemistry

Summary of the Application

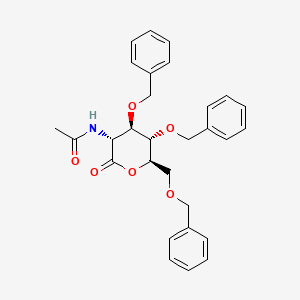

This compound has been used in the practical synthesis of the 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucosides of Fmoc-serine and Fmoc-threonine and their benzyl esters .

Methods of Application or Experimental Procedures

Mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride in refluxing 1,2-dichloroethane gave the corresponding β-glycosides .

Results or Outcomes

The β-glycosides were obtained in good yields (64 and 62%, respectively) . Direct coupling of the commercially available Fmoc-Ser-OH and Fmoc-Thr-OH carboxylic acids under similar conditions gave the corresponding β-glycosides, possessing free carboxyl groups, in moderate yields (50 and 40%, respectively) .

Synthesis of Triethylammonium 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl Decyl Phosphate

Specific Scientific Field

Pharmacology and Organic Chemistry

Summary of the Application

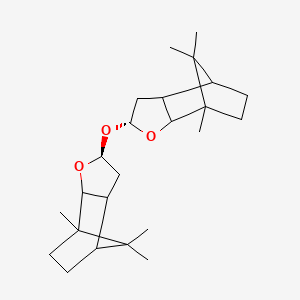

This compound has been used in the synthesis of triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl decyl phosphate .

Results or Outcomes

The synthesis resulted in the successful production of triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl phosphate .

特性

IUPAC Name |

N-[(3R,4R,5S,6R)-2-oxo-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO6/c1-21(31)30-26-28(35-19-24-15-9-4-10-16-24)27(34-18-23-13-7-3-8-14-23)25(36-29(26)32)20-33-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3,(H,30,31)/t25-,26-,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYVTZOWKSEYAH-BIYDSLDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1=O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)

![5-(2-Hydroxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1140972.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)

![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)